molecular formula C3H6N4O3 B1285468 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate CAS No. 304655-78-5

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Cat. No.: B1285468
CAS No.: 304655-78-5
M. Wt: 146.11 g/mol
InChI Key: AGJCUQSNRFXRDU-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a useful research compound. Its molecular formula is C3H6N4O3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis

3-Amino-1,2,4-triazoles can be synthesized on a solid phase. This method involves reacting resin-bound S-methylisothiourea with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which then react with hydrazines to afford 3-amino-1,2,4-triazoles with high regioselectivity (Yu, Ostresh, & Houghten, 2003).

Microwave-Assisted Synthesis

A robust and regioselective synthesis method for 3-amino-1,2,4-triazoles has been developed using microwave-assisted conditions. This method allows for the rapid synthesis of various N1-substituted 3-amino-1,2,4-triazoles (Meng & Kung, 2009).

Preparation of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to 3-amino-1,2,4-triazole-5-carboxylic acid, is useful for preparing collections of peptidomimetics or biologically active compounds. This is achieved through a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).

Synthesis of Polyaspartic Acid/Graft Copolymer

A novel polyaspartic acid/3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate graft copolymer has been synthesized. This copolymer exhibits excellent corrosion inhibition properties and outstanding scale inhibition performance for various scales like CaCO3, Ca3(PO4), and CaSO4 (Zhang et al., 2013).

Synthesis of 3,5-Disubstituted 1,2,4-Triazoles Containing an Amino Group

This synthesis involves thermal cyclization of N′-(1-iminoalkyl) hydrazides, which are prepared by condensation of imido esters with carboxylic acid hydrazides. The process yields 3,5-disubstituted 1,2,4-triazoles containing linear and cyclic amine fragments, useful in various organic syntheses (Khromova et al., 2016).

Mechanism of Action

Target of Action

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . The primary target of this compound is therefore the hypoxanthine phosphoribosyltransferase enzyme, which plays a crucial role in the purine salvage pathway.

Mode of Action

It is known to interact with its target enzyme, hypoxanthine phosphoribosyltransferase, to facilitate the synthesis of purine nucleotide analogs . These analogs can then interfere with the normal functioning of the purine salvage pathway, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the purine salvage pathway, a biochemical pathway that recycles purines from old, degraded DNA to synthesize new DNA molecules. By interacting with the hypoxanthine phosphoribosyltransferase enzyme, the compound can disrupt this pathway and affect the synthesis of new DNA molecules .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the hypoxanthine phosphoribosyltransferase enzyme and the subsequent disruption of the purine salvage pathway . This can lead to changes in DNA synthesis and potentially affect various cellular processes.

Safety and Hazards

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate research could involve further exploration of its inhibitory effects on various enzymes and its potential therapeutic applications . Its use in the synthesis of new three-dimensional metal-organic frameworks also presents interesting future research opportunities .

Biochemical Analysis

Biochemical Properties

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used in the synthesis of new three-dimensional metal-organic frameworks, such as [ZnF(AmTAZ)] . The compound’s interactions with enzymes and proteins are crucial for its function in these frameworks. For example, it can form stable complexes with metal ions, which are essential for the catalytic properties of these frameworks .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with specific enzymes, leading to changes in cellular activities . For instance, it can inhibit certain enzymes, thereby altering the metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism . These interactions are essential for its role in catalytic processes and the synthesis of metal-organic frameworks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function in these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within the cell . These interactions are crucial for its role in biochemical reactions and cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its function. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell . These interactions are essential for its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound is localized in the appropriate cellular regions where it can exert its effects .

Properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJCUQSNRFXRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583488
Record name 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-93-7, 304655-78-5
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of grafting 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate onto polyaspartic acid in the context of corrosion and scale inhibition?

A1: The research paper [] investigates the synthesis of a new graft copolymer by combining polyaspartic acid with 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate. This specific combination is investigated for its potential as a corrosion and scale inhibitor. While the paper doesn't delve into the specific interaction mechanism, it suggests that the resulting graft copolymer exhibits enhanced performance compared to the individual components. This improvement is likely due to the synergistic effect of the two molecules. Further research would be needed to fully elucidate the interaction mechanism at play.

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